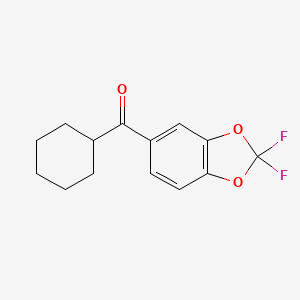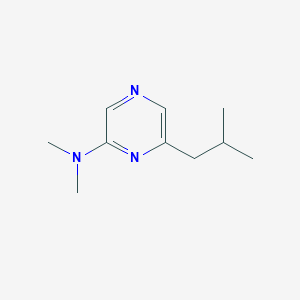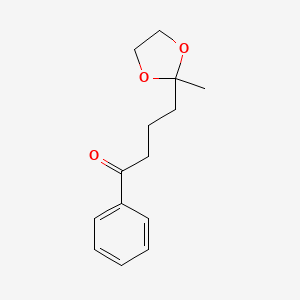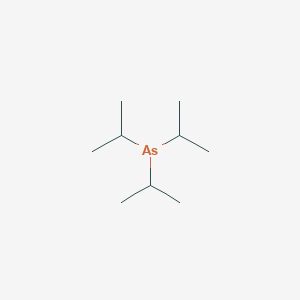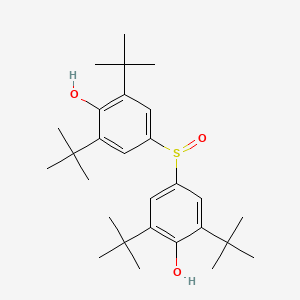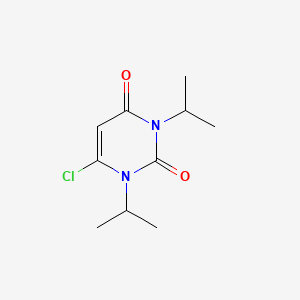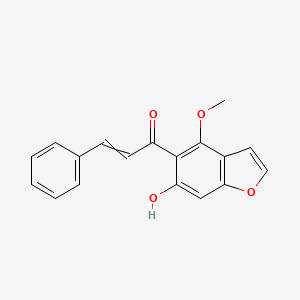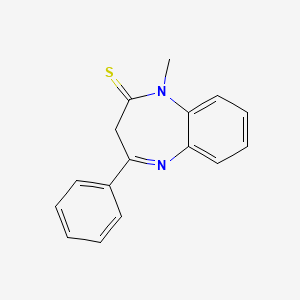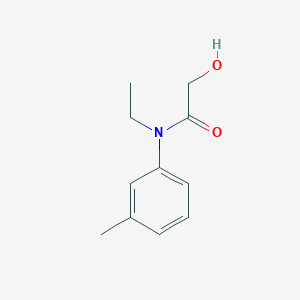
3-Phenylpropane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C13H8N4 It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with four nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
3-Phenylpropane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of tetracyanoethylene with toluene. This reaction proceeds via a charge-transfer complex formation, followed by electron transfer and proton transfer steps. The reaction can be carried out under photochemical or thermal conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials such as tetracyanoethylene and aromatic hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
3-Phenylpropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted nitrile derivatives.
科学研究应用
3-Phenylpropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 3-Phenylpropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through electron transfer and proton transfer processes. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems. For example, its derivatives have been shown to alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the phenyl group.
3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile: Contains a methoxy group instead of a phenyl group.
Uniqueness
3-Phenylpropane-1,1,2,2-tetracarbonitrile is unique due to the presence of both a phenyl group and four nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to form charge-transfer complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
属性
CAS 编号 |
57084-61-4 |
|---|---|
分子式 |
C13H8N4 |
分子量 |
220.23 g/mol |
IUPAC 名称 |
3-phenylpropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-12(8-15)13(9-16,10-17)6-11-4-2-1-3-5-11/h1-5,12H,6H2 |
InChI 键 |
APZCJIWKNQJTMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

